molecular formula C12H16ClNO2 B13561832 1-Amino-3-benzylcyclobutane-1-carboxylicacidhydrochloride

1-Amino-3-benzylcyclobutane-1-carboxylicacidhydrochloride

Cat. No.: B13561832
M. Wt: 241.71 g/mol
InChI Key: LWCSUKXWAROMLT-UHFFFAOYSA-N
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Description

1-Amino-3-benzylcyclobutane-1-carboxylicacidhydrochloride is a chemical compound with a unique structure that includes a cyclobutane ring substituted with an amino group and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-benzylcyclobutane-1-carboxylicacidhydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the Amino Group: The amino group is introduced through an amination reaction, often using reagents such as ammonia or amines.

    Benzylation: The benzyl group is added via a benzylation reaction, which can be achieved using benzyl halides in the presence of a base.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide or carboxylating agents.

    Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial reactors and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-benzylcyclobutane-1-carboxylicacidhydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted products with different functional groups.

Scientific Research Applications

1-Amino-3-benzylcyclobutane-1-carboxylicacidhydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-3-benzylcyclobutane-1-carboxylicacidhydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. It may also interact with cellular receptors, triggering signaling pathways that lead to specific biological effects.

Comparison with Similar Compounds

1-Amino-3-benzylcyclobutane-1-carboxylicacidhydrochloride can be compared with similar compounds such as:

    1-Amino-1-cyclobutanecarboxylic acid: Lacks the benzyl group, making it less hydrophobic and potentially less active in certain biological contexts.

    3-Aminocyclobutane-1-carboxylic acid hydrochloride: Similar structure but different substitution pattern, leading to variations in reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

1-amino-3-benzylcyclobutane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c13-12(11(14)15)7-10(8-12)6-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H,14,15);1H

InChI Key

LWCSUKXWAROMLT-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C(=O)O)N)CC2=CC=CC=C2.Cl

Origin of Product

United States

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